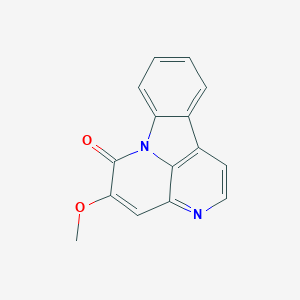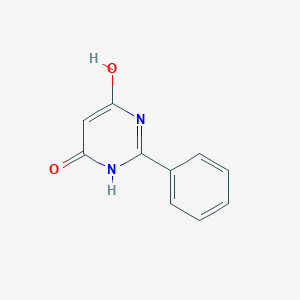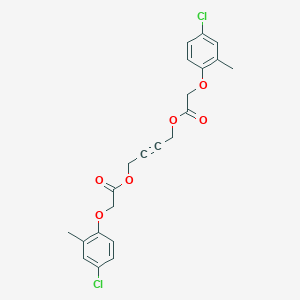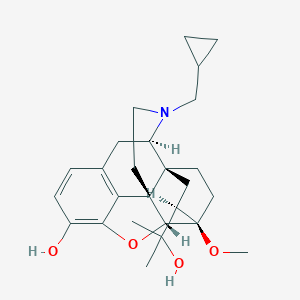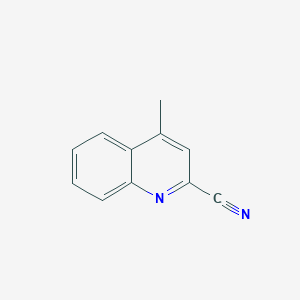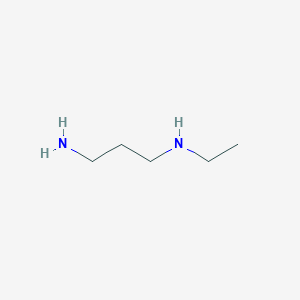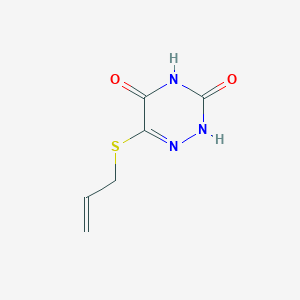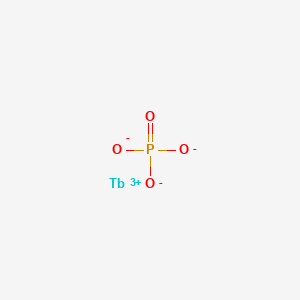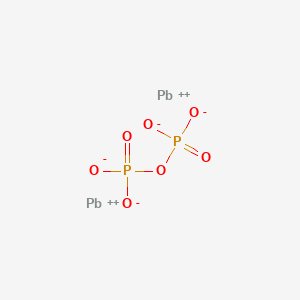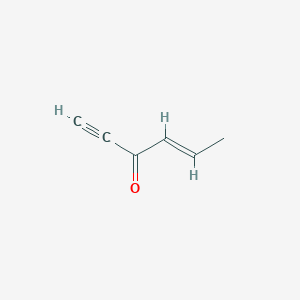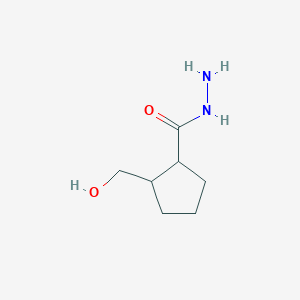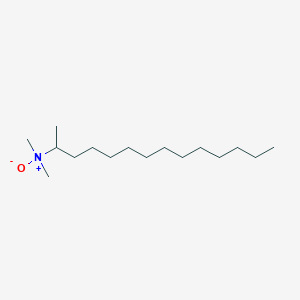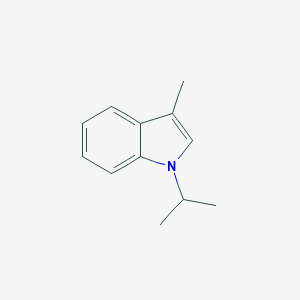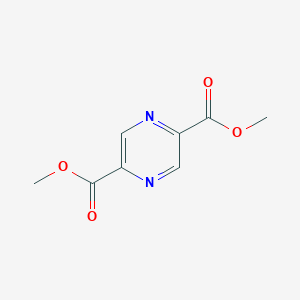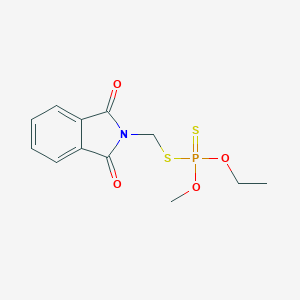
S-((1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)methyl) O-ethyl O-methyl phosphorodithioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
S-((1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)methyl) O-ethyl O-methyl phosphorodithioate, commonly known as DEMPT, is a chemical compound that has been widely used in scientific research. DEMPT is a potent inhibitor of acetylcholinesterase, an enzyme that plays a crucial role in the transmission of nerve impulses. The inhibition of acetylcholinesterase by DEMPT has been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurological disorders.
作用机制
The mechanism of action of DEMPT involves the inhibition of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. By inhibiting acetylcholinesterase, DEMPT increases the concentration of acetylcholine in the synaptic cleft, leading to increased neurotransmission. This mechanism of action has been studied for its potential use in the treatment of neurological disorders.
生化和生理效应
The biochemical and physiological effects of DEMPT have been studied extensively. DEMPT has been shown to inhibit acetylcholinesterase in vitro and in vivo, leading to increased acetylcholine levels in the nervous system. This increase in acetylcholine levels has been associated with improved cognitive function and memory in animal models. DEMPT has also been shown to have insecticidal properties, making it a potential pesticide.
实验室实验的优点和局限性
The advantages of using DEMPT in lab experiments include its potent inhibition of acetylcholinesterase and its ability to increase acetylcholine levels in the nervous system. DEMPT has been widely used as a tool to study the role of acetylcholinesterase in the nervous system. However, the limitations of using DEMPT in lab experiments include its toxicity and potential for environmental contamination. DEMPT is a highly toxic compound and must be handled with care.
未来方向
There are several future directions for research on DEMPT. One potential direction is the development of DEMPT-based pesticides that are more environmentally friendly than current pesticides. Another potential direction is the development of DEMPT-based drugs for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of DEMPT and its potential use as a tool to study the nervous system.
Conclusion
In conclusion, S-((1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)methyl) O-ethyl O-methyl phosphorodithioate, or DEMPT, is a chemical compound that has been widely used in scientific research. Its ability to inhibit acetylcholinesterase has been studied for its potential use in the treatment of neurological disorders and as a pesticide. DEMPT has several advantages and limitations for use in lab experiments, and there are several future directions for research on DEMPT. Further research is needed to fully understand the potential of DEMPT as a tool for studying the nervous system and developing new treatments for neurological disorders.
合成方法
DEMPT can be synthesized through a multi-step process involving the reaction of 2-ethoxy-1-methylethylamine with 2-chloro-1,3-dioxoisoindoline-5-carbonyl chloride. The resulting intermediate is then reacted with O,O-dimethyl phosphorodithioate to yield DEMPT. The synthesis of DEMPT is a complex process that requires expertise in organic chemistry.
科学研究应用
DEMPT has been extensively studied for its potential use in scientific research. Its ability to inhibit acetylcholinesterase has been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurological disorders. DEMPT has also been studied for its insecticidal properties and its potential use as a pesticide. Additionally, DEMPT has been used as a tool to study the role of acetylcholinesterase in the nervous system.
属性
CAS 编号 |
13104-29-5 |
|---|---|
产品名称 |
S-((1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)methyl) O-ethyl O-methyl phosphorodithioate |
分子式 |
C12H14NO4PS2 |
分子量 |
331.4 g/mol |
IUPAC 名称 |
2-[[ethoxy(methoxy)phosphinothioyl]sulfanylmethyl]isoindole-1,3-dione |
InChI |
InChI=1S/C12H14NO4PS2/c1-3-17-18(19,16-2)20-8-13-11(14)9-6-4-5-7-10(9)12(13)15/h4-7H,3,8H2,1-2H3 |
InChI 键 |
KSJKSFPLERNFRY-UHFFFAOYSA-N |
SMILES |
CCOP(=S)(OC)SCN1C(=O)C2=CC=CC=C2C1=O |
规范 SMILES |
CCOP(=S)(OC)SCN1C(=O)C2=CC=CC=C2C1=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



